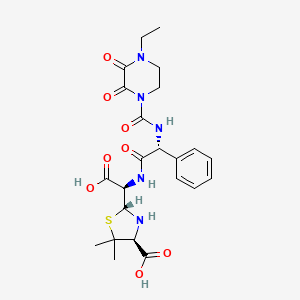
Hydrolyzed Piperacillin
Overview
Description
Hydrolyzed Piperacillin is a derivative of Piperacillin, a semisynthetic penicillin . It is a broad-spectrum antibiotic used to treat a variety of infections caused by gram-negative bacteria .
Synthesis Analysis
The synthesis of Piperacillin involves the use of two membrane dispersion microreactors in series to synthesize piperacillin with low impurity content in kilogram scale .Molecular Structure Analysis
Hydrolyzed Piperacillin has a complex molecular structure. The relative molecular masses of ampicillin dimers A–D are 698, 716, 698, and 680, respectively . The β-lactam ring is easily hydrolyzed to form penicilloic acid . The molecular formula of Piperacillin is C23H27N5O7S .Chemical Reactions Analysis
Piperacillin and tazobactam concentrations in plasma and urine were measured and analyzed using non-linear mixed-effects modeling . Monte Carlo simulations were performed to predict the concentrations for different dosing strategies and different categories of renal function .Physical And Chemical Properties Analysis
Piperacillin has a molecular weight of 517.6 g/mol . It is a potent β-lactam/β-lactamase inhibitor antibiotic commonly prescribed in the intensive care unit setting .Scientific Research Applications
Interaction with Immune System : A study by Meng et al. (2017) in The Journal of Immunology demonstrated that hydrolyzed Piperacillin can bind to human serum albumin and activate T cells in a dose-dependent manner. This interaction was observed both in patients tolerant to β-lactam antibiotics and in those hypersensitive to them, suggesting the importance of understanding individual immune responses to Piperacillin (Meng et al., 2017).
Stability and Degradation : Research by Tsukinaka et al. (1982) in the International Journal of Pharmaceutics explored the degradation process of Piperacillin in various pH environments. They found that the β-lactam moiety of Piperacillin degrades in acidic media, producing hydrolysis products, which is crucial for understanding its stability and effectiveness in different bodily environments (Tsukinaka et al., 1982).
Antibacterial Efficacy : A study by Fu and Neu (1978) in Antimicrobial Agents and Chemotherapy evaluated the in vitro activity of Piperacillin against various clinical isolates, including its efficacy against bacteria resistant to other penicillins. They concluded that Piperacillin is highly effective against a range of pathogens, including Pseudomonas aeruginosa, an important consideration for its clinical use (Fu & Neu, 1978).
Mechanism of Action
Target of Action
Piperacilloic Acid, also known as Hydrolyzed Piperacillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the bacteria’s survival and growth .
Mode of Action
Piperacilloic Acid interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to the prevention of bacterial growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by Piperacilloic Acid are those involved in the synthesis of the bacterial cell wall . By inhibiting PBPs, Piperacilloic Acid disrupts the normal function of these pathways, leading to the prevention of cell wall synthesis . The downstream effects include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The pharmacokinetics of Piperacilloic Acid involve its absorption, distribution, metabolism, and excretion (ADME). The half-life of Piperacillin is between 36-72 minutes . These properties impact the bioavailability of the drug and its effectiveness in the body.
Result of Action
The primary result of Piperacilloic Acid’s action is the inhibition of bacterial growth and proliferation . By binding to PBPs and inhibiting cell wall synthesis, Piperacilloic Acid prevents the bacteria from growing and multiplying . This makes it effective in treating bacterial infections.
Action Environment
The action, efficacy, and stability of Piperacilloic Acid can be influenced by various environmental factors. It is known that the effectiveness of its parent compound, Piperacillin, can be enhanced when used in combination with other antibiotics, such as the beta-lactamase inhibitor tazobactam . This combination is used to treat piperacillin-resistant, piperacillin/tazobactam susceptible, β-lactamase generating strains of several bacteria .
Future Directions
There are several drugs currently undergoing clinical trials targeted to Carbapenem-resistant Enterobacterales (CRE), which are a growing threat to human health worldwide . The potential for the development of resistance to these therapies remains high, and enhanced antimicrobial stewardship is imperative both to reduce the spread of CRE worldwide and to ensure continued access to efficacious treatment options .
properties
IUPAC Name |
(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13-,14+,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSUEATVFIVTFV-WBTNSWJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715594 | |
| Record name | (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperacilloic Acid | |
CAS RN |
64817-22-7 | |
| Record name | Penicilloic acids of piperacillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064817227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,4S)-2-[Carboxy({(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl}amino)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERACILLIN PENICILLOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NUJ2WS9Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does hydrolyzed piperacillin interact with the immune system and potentially lead to hypersensitivity reactions?
A: Hydrolyzed piperacillin, a breakdown product of the β-lactam antibiotic piperacillin, can bind to lysine residues on human serum albumin (HSA) []. This process forms drug-protein conjugates, effectively creating "neo-epitopes" that the immune system may recognize as foreign. Research has shown that even low levels of these piperacillin-HSA conjugates, comparable to those found in both tolerant and hypersensitive patients, can activate specific T cell populations []. This finding suggests that the development of hypersensitivity might depend on factors beyond mere exposure levels, such as the presence of specific T cell receptors or imbalances in immune regulation.
Q2: Can the level of piperacillin-HSA modification predict the likelihood of developing hypersensitivity?
A: While piperacillin-HSA conjugates can activate T cells, the level of modification alone does not appear to be the sole determinant for developing hypersensitivity []. Research indicates that similar levels of modification are observed in both tolerant and hypersensitive patients taking piperacillin []. This suggests that other factors, such as the individual's T cell repertoire and their ability to recognize the piperacillin hapten, play a crucial role in determining the likelihood of an immune response and the development of hypersensitivity.
Q3: How does bacterial resistance to piperacillin-tazobactam emerge, and what role does hydrolyzed piperacillin play in this process?
A: Bacterial resistance to piperacillin-tazobactam, a combination antibiotic, can arise from the overproduction of β-lactamases, enzymes that can hydrolyze β-lactam antibiotics like piperacillin []. Specifically, some bacterial strains harbor the blaTEM-1B gene, which encodes for TEM-1 β-lactamase. The presence of a strong promoter region, like Pa/Pb, upstream of this gene can lead to hyperproduction of the enzyme []. This increased enzymatic activity allows for rapid breakdown of piperacillin, rendering the antibiotic ineffective even in the presence of tazobactam, a β-lactamase inhibitor. While hydrolyzed piperacillin itself is not directly implicated in this resistance mechanism, its presence signifies the ongoing action of β-lactamases and highlights the challenge of overcoming bacterial resistance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




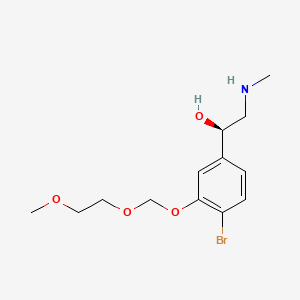
![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)
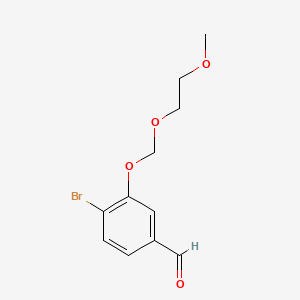
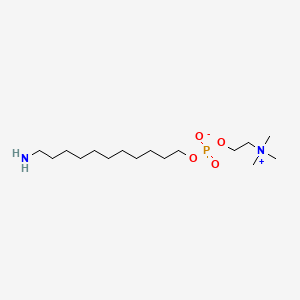
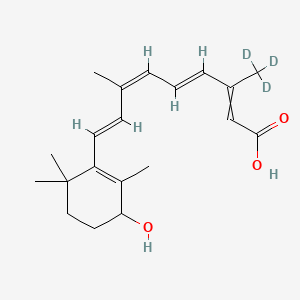
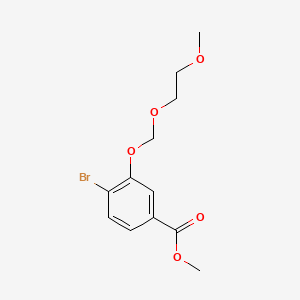

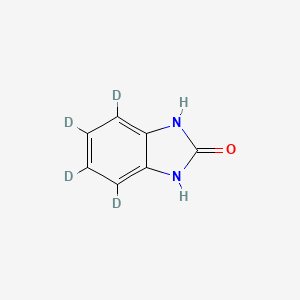
![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)